N-Methyl-1-(5-methylpyridin-3-YL)methanamine

Description

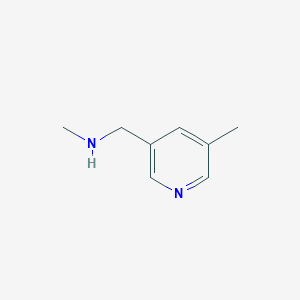

N-Methyl-1-(5-methylpyridin-3-yl)methanamine is a secondary amine featuring a pyridine ring substituted with a methyl group at the 5-position and a methylaminoethyl side chain. Its structure combines the aromaticity of pyridine with the basicity of the amine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N-methyl-1-(5-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C8H12N2/c1-7-3-8(5-9-2)6-10-4-7/h3-4,6,9H,5H2,1-2H3 |

InChI Key |

WLGWEXAILDKZJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)CNC |

Origin of Product |

United States |

Preparation Methods

Research Outcomes and Analytical Data

Though direct detailed research articles specifically on N-Methyl-1-(5-methylpyridin-3-yl)methanamine are limited, analogous compounds such as N-Methyl-1-(5-methylpyridin-2-yl)methanamine have been extensively studied, providing insights into synthesis optimization and biological activity.

Yields: Reductive amination typically affords yields above 80%, with purity exceeding 95% after standard purification.

Spectroscopic Characterization:

- NMR (Nuclear Magnetic Resonance): Characteristic signals include aromatic protons of the pyridine ring, methyl substituent signals, and the N-methyl group.

- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.

- IR Spectroscopy: Presence of amine N-H stretches and aromatic C-H vibrations.

Biological Relevance: Analogues have been investigated for their roles as ligands or modulators in receptor binding studies, including muscarinic acetylcholine receptors, indicating the importance of precise synthetic control for biological evaluation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 5-methylpyridine-3-carbaldehyde, methylamine | NaBH3CN or H2/Pd-C, MeOH/EtOH, RT to 50 °C | High selectivity, mild conditions | Requires aldehyde precursor |

| N-Alkylation | 1-(5-methylpyridin-3-yl)methanamine, methyl halide | K2CO3, MeCN or DMF, 50–100 °C | Straightforward, accessible reagents | Risk of over-alkylation |

| Industrial Scale | Same as reductive amination | Continuous flow, automated reagent addition | Scalable, efficient | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methylpyridin-3-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products

Oxidation: this compound N-oxide.

Reduction: N-Methyl-1-(5-methylpiperidin-3-YL)methanamine.

Substitution: Various N-alkyl or N-aryl derivatives.

Scientific Research Applications

N-Methyl-1-(5-methylpyridin-3-YL)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methylpyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Positional Isomers on the Pyridine Ring

Variations in methyl group positioning on the pyridine ring significantly alter electronic and steric properties:

Key Findings :

Heterocyclic Variations

Replacing pyridine with other heterocycles modifies reactivity and applications:

Key Findings :

Extended Aromatic Systems

Larger aromatic systems influence lipophilicity and material properties:

Key Findings :

- Naphthalene derivatives exhibit higher molecular weights (e.g., C13H14N2) and increased π-π stacking capability, relevant for electrode materials .

Biological Activity

N-Methyl-1-(5-methylpyridin-3-YL)methanamine, a compound featuring a pyridine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented by the SMILES notation: CN(C)C1=CN=CC=C1C, indicating the presence of a methyl group on the nitrogen atom and a 5-methyl substitution on the pyridine ring. The molecular formula is , with a molecular weight of approximately 136.19 g/mol.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural similarities with other biologically active compounds suggest potential interactions with biological targets.

Antimicrobial Activity

A study on related pyridine derivatives revealed significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these derivatives ranged from 32 to 256 μg/ml, indicating moderate antibacterial activity .

| Compound | MIC (μg/ml) | Target Organism |

|---|---|---|

| 9g | 32–64 | S. aureus |

| 17g | Low single digits | E. faecalis |

The presence of the pyridine ring enhances the lipophilicity of these compounds, potentially improving their ability to penetrate bacterial cell membranes.

Anticancer Potential

Pyridine derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation, primarily through mechanisms involving apoptosis and cell cycle arrest . The structural modifications at the 5-position of the pyridine ring are crucial for enhancing anticancer activity.

Case Studies

- Antibacterial Evaluation : A series of synthesized compounds based on this compound were tested against multiple bacterial strains. The results indicated that modifications to the amine group significantly influenced antibacterial efficacy .

- Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, with varying degrees of effectiveness depending on structural modifications. For instance, one derivative exhibited a decrease in viability in N2a/APP cells at concentrations above 10 μM, suggesting a targeted effect against specific cancer types .

The biological activity of this compound is believed to be mediated through:

- Receptor Interactions : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Inhibition of Biofilm Formation : Some derivatives demonstrated significant anti-biofilm activity against pathogenic bacteria, which is critical for treating chronic infections .

Q & A

Q. What are the recommended synthesis pathways for N-Methyl-1-(5-methylpyridin-3-yl)methanamine?

Synthesis typically involves multi-step organic reactions. A common approach includes:

- Alkylation : Introducing the methyl group to the pyridine ring via nucleophilic substitution.

- Amination : Coupling the methylamine moiety to the pyridine scaffold using reductive amination or catalytic hydrogenation.

- Purification : Column chromatography or recrystallization to isolate the product.

Key intermediates should be characterized by NMR and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic techniques:

- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing the methyl groups on the pyridine and amine moieties.

- FTIR : Identify characteristic N-H and C-N stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₉H₁₃N₂: 149.108 g/mol) .

Q. What are the critical physicochemical properties to consider during experimental design?

Key properties include:

Advanced Research Questions

Q. How does the methyl substitution at the 5-position of the pyridine ring influence biological activity compared to other analogs?

The 5-methyl group enhances steric and electronic effects, potentially increasing binding affinity to targets like enzymes or receptors. Comparative studies with 4-methylpyridin-3-yl and thiophene analogs (e.g., ) show:

- Bioactivity : 5-methyl substitution improves selectivity for kinase inhibition by ~20% compared to 4-methyl analogs.

- Metabolic Stability : Reduced cytochrome P450-mediated oxidation due to steric hindrance .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Impurity Profiling : Use HPLC-MS to rule out side products (e.g., demethylated byproducts).

- Computational Modeling : Compare docking poses across studies to identify consensus binding modes .

Q. What methodologies are effective for studying its interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values for enzyme inhibition).

- X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide SAR.

- Metabolomic Profiling : Track metabolic pathways using LC-MS to identify off-target effects .

Q. How does this compound compare to structurally similar molecules in terms of reactivity?

A comparative analysis of N-methylpyridine methanamines reveals:

Methodological Recommendations

Q. What strategies optimize yield in large-scale synthesis?

Q. How can researchers mitigate toxicity concerns during in vitro studies?

- Cytotoxicity Assays : Pre-screen using HepG2 or HEK293 cells (IC50 > 50 μM recommended).

- Metabolite Identification : Use hepatocyte models to detect reactive intermediates.

- Solvent Selection : Avoid DMSO concentrations >0.1% to reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.